![molecular formula C16H19NO2 B1336104 Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate CAS No. 247099-46-3](/img/structure/B1336104.png)

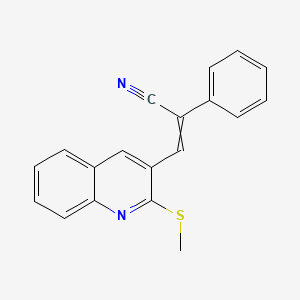

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a chemical compound . The tert-butyl group is formed by removing one hydrogen from the alkane chain . The removal of this hydrogen results in a stem change from -ane to -yl to indicate an alkyl group .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves various processes. For instance, the transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol .Chemical Reactions Analysis

Ethers like Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate may react violently with strong oxidizing agents . They form salts with strong acids and addition complexes with Lewis acids .Applications De Recherche Scientifique

Application

The compound is used in the manufacture of substances and for scientific research and development .

Application

Substitutions such as hydroxyl groups or tert-butyl groups facilitate highly tailored absorption characteristics, solubility, and reactivity to adapt to specific monomer systems .

Application

The compound has been used in the study of crystal structures .

Application

Acetonitrile, a related compound, has been used extensively in organic synthesis . While not directly related to “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate”, it suggests potential applications in similar fields.

Application

4-tert-Butylphenol, a compound with a similar structure, is used in the production of epoxy resins . This suggests that “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate” could potentially have similar applications.

Application

4-tert-butylphenyl isocyanate, another compound with a similar structure, has been used in the synthesis of pharmaceutical compounds .

Application

The compound could potentially be used in the study of alkyl groups. Alkyl groups are formed by removing one hydrogen from an alkane chain .

Application

While not directly related to “Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate”, ethers are a significant class of compounds in organic chemistry .

Application

3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products .

Application

The compound could potentially be used in the synthesis of benzyl-protected compounds .

Propriétés

IUPAC Name |

ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRPXXBSAKUJNP-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415475 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate | |

CAS RN |

247099-46-3 |

Source

|

| Record name | ST4131041 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)